3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide (hereafter referred to as Compound A) is a heterocyclic amide featuring two distinct aromatic systems: a 3,5-dimethyl-substituted 1,2-oxazole and a 1H-1,2,4-triazole moiety modified with a 2-phenylethyl substituent. These heterocycles are linked via a propanamide bridge, which may confer conformational flexibility and influence intermolecular interactions.
Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite for refinement and validation .
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C18H21N5O2/c1-12-15(13(2)25-23-12)9-11-17(24)20-18-19-16(21-22-18)10-8-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H2,19,20,21,22,24) |
InChI Key |
PLFHLAAEHPXOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles are known to target fungal infections effectively. The compound has shown promising results in preliminary studies against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Candida albicans | Antifungal |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide. For example, compounds with similar structures have been tested against various cancer cell lines such as OVCAR-8 and NCI-H40, demonstrating significant growth inhibition rates.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of oxazole derivatives revealed that compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide exhibited comparable antibacterial activity to standard antibiotics. Molecular docking studies supported these findings by demonstrating favorable binding interactions with bacterial targets.
Case Study 2: Anticancer Activity Assessment
In another investigation assessing anticancer properties, the compound was tested against several human cancer cell lines. The results indicated that it could significantly inhibit cell proliferation in multiple cancer types through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with 3,5-Disubstituted 1,2,4-Oxadiazoles
Compound A ’s 1,2-oxazole moiety differs from 1,2,4-oxadiazoles, which are isosteres with enhanced electron-deficient character. For example, 3,5-disubstituted 1,2,4-oxadiazoles (e.g., 5a–5n in ) are synthesized via cyclization of amidoximes and acyl chlorides, whereas 1,2-oxazoles typically form via [3+2] cycloaddition or condensation reactions .
Key Differences :
- Stability : 1,2-Oxazoles (as in Compound A ) are less prone to hydrolytic cleavage compared to 1,2,4-oxadiazoles.
- Electronic Properties : The oxazole’s electron-rich nature may favor π-π stacking interactions, while oxadiazoles are more polarizable.
Comparison with Triazole Derivatives Featuring Phenylethyl Substituents
The 2-phenylethyl group on Compound A ’s triazole is structurally analogous to ligands like sane (N-(2-phenylethyl)salicylideneiminate), which participates in metal coordination . However, in Compound A , the phenylethyl group may prioritize hydrophobic interactions over metal binding.
Example Comparison :
- 573947-97-4 (): Contains a 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl group with a thioacetyl linker. The pyridine substituent introduces basicity, contrasting with Compound A ’s neutral phenylethyl group.
- 618102-10-6 (): Features a 4-chlorophenyl-substituted pyrazole-carboxylic acid. The chlorine atom increases electronegativity, whereas Compound A ’s methyl groups on the oxazole enhance steric bulk.
Research Findings and Implications
- Synthetic Accessibility : Compound A ’s propanamide linker may complicate synthesis compared to simpler triazole derivatives. The 2-phenylethyl group requires careful regioselective installation to avoid byproducts.
- Biological Relevance : The phenylethyl substituent could enhance blood-brain barrier penetration, making Compound A a candidate for neurological targets. In contrast, oxadiazoles (e.g., 5a–5n ) are often explored for antimicrobial activity .
- Structural Insights : Crystallographic studies using SHELX could resolve Compound A ’s conformation, particularly the orientation of the phenylethyl group relative to the triazole ring.
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 3-(3,5-dimethyl-1,2-oxazol-4-yl) with 3-(2-phenylethyl)-1H-1,2,4-triazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing the 1,2,4-triazole moiety demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the oxazole ring may enhance this activity through synergistic effects.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative | S. aureus | 10 µg/mL |
| Triazole Derivative | E. coli | 15 µg/mL |
| Target Compound | S. aureus | 8 µg/mL |
| Target Compound | E. coli | 12 µg/mL |
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against cancer cell lines such as HT-29 (colorectal cancer). Preliminary findings suggest that it exhibits cytotoxic activity with IC50 values in the micromolar range . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
The biological activity of this compound is attributed to its ability to form hydrogen bonds with target enzymes and receptors. The triazole ring is known for its capacity to interact with various biological macromolecules, which may lead to enzyme inhibition and disruption of cellular processes .
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives similar to our target compound showed enhanced antibacterial action compared to standard antibiotics like ciprofloxacin. The introduction of substituents on the triazole ring significantly influenced their antibacterial potency .
- Anticancer Potential : In vitro studies on HT-29 cells revealed that compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide led to cell cycle arrest and induced apoptosis in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide?
- Methodology :
- Step 1 : React 4-amino-1,2,4-triazole derivatives with substituted aldehydes or ketones under reflux conditions in ethanol with glacial acetic acid as a catalyst. This approach is analogous to the synthesis of structurally similar triazole derivatives .
- Step 2 : Optimize reaction time (typically 4–6 hours) and solvent choice (e.g., absolute ethanol) to enhance yield. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify the product using column chromatography or recrystallization. Validate purity via NMR and mass spectrometry .
Q. How can researchers characterize the structural and functional groups of this compound?
- Analytical Workflow :
- Spectroscopy : Use H/C NMR to confirm the presence of the oxazole and triazole rings, as well as the phenylethyl substituent.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : If crystalline, determine the 3D structure to resolve tautomeric ambiguities in the triazole ring .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Experimental Design :
- In vitro : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays.
- Cytotoxicity : Use MTT or resazurin assays on cell lines (e.g., HEK293, HeLa) to assess IC values.
- Solubility : Perform kinetic solubility tests in PBS or DMSO to guide dosing strategies for in vivo studies .
Advanced Research Questions
Q. How can computational methods predict the reactivity and tautomeric behavior of this compound?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model tautomeric equilibria between 1H- and 2H-triazole forms.
- Molecular Dynamics (MD) : Simulate solvent effects on stability and reactivity.
- Reaction Path Search : Apply tools like GRRM or AFIR to predict reaction pathways for functionalization (e.g., oxidation of the oxazole ring) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Analysis Framework :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH, temperature) to eliminate environmental variability.
- Statistical DOE : Use factorial design (e.g., 2 designs) to isolate variables affecting activity, such as substituent electronic effects or steric hindrance .
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or systemic biases .
Q. How to optimize reaction conditions for large-scale synthesis while minimizing side products?
- Process Engineering :
- Membrane Separation : Integrate nanofiltration or reverse osmosis to remove impurities during workup .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors.
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Resources
- Experimental Design : Leverage CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor optimization .
- Data Validation : Cross-reference computational predictions (e.g., PubChem data) with experimental results to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
